molecular formula C12H21NO4 B6356085 (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid CAS No. 1820583-83-2

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid

Cat. No.: B6356085
CAS No.: 1820583-83-2
M. Wt: 243.30 g/mol
InChI Key: JYCRXMSJGZWACP-IUCAKERBSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral compound commonly used in organic synthesis. It is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amines during chemical reactions. This compound is significant in the field of medicinal chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group with a Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection process is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc group, which provides selective protection for the amine. This makes it particularly valuable in the synthesis of chiral molecules and complex organic compounds .

Properties

IUPAC Name

(2S,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250959-07-9
Record name rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
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